molecular formula C15H14N2O B11964762 Acetamide, N-(7-aminofluoren-2-yl)- CAS No. 6957-50-2

Acetamide, N-(7-aminofluoren-2-yl)-

Cat. No.: B11964762
CAS No.: 6957-50-2
M. Wt: 238.28 g/mol
InChI Key: ZGXXXAPHAKMYLA-UHFFFAOYSA-N
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Description

Acetamide, N-(7-aminofluoren-2-yl)- is a fluorene-derived acetamide featuring an amino group at the 7-position of the fluorenyl ring. The amino substituent at the 7-position distinguishes it from analogs with halide, methoxy, or nitro groups, influencing its metabolic stability, binding affinity, and pharmacological profile .

Properties

CAS No.

6957-50-2

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-(7-amino-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H14N2O/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6,16H2,1H3,(H,17,18)

InChI Key

ZGXXXAPHAKMYLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N

Origin of Product

United States

Scientific Research Applications

Carcinogenesis Research

Biochemical Tool in Cancer Studies
Acetamide, N-(7-aminofluoren-2-yl)- is a derivative of 2-acetylaminofluorene, which is widely recognized for its carcinogenic properties. It serves as a crucial biochemical tool for studying the mechanisms of carcinogenesis. This compound has been shown to induce tumors in various animal models, particularly affecting the liver, bladder, and kidney . The metabolism of this compound involves biotransformation reactions that are pivotal to its carcinogenicity. The cytochrome P-450 enzyme family metabolizes it into more reactive species that can form DNA adducts, leading to mutations and tumor formation .

Mechanisms of Action
The primary mechanism involves the formation of N-hydroxy derivatives that can react with DNA to form adducts. These adducts interfere with normal DNA replication and repair processes, contributing to mutagenesis and cancer development. Studies have indicated that the N-hydroxy metabolite can be acetylated or sulfated, further increasing its reactivity with nucleophilic sites on DNA .

Medicinal Chemistry

Potential Therapeutic Applications
Research has indicated that compounds related to acetamide, N-(7-aminofluoren-2-yl)- may have potential therapeutic applications in treating diseases like Alzheimer's disease. Some derivatives inhibit the release and synthesis of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's . This suggests a dual role where such compounds could be utilized not only for understanding cancer mechanisms but also for developing treatments for neurodegenerative diseases.

Materials Science

Synthesis of Functional Materials
Acetamide, N-(7-aminofluoren-2-yl)- can be employed in the synthesis of advanced materials due to its unique chemical structure. Its derivatives are used in creating conjugated polymers that exhibit desirable properties for biosensing and imaging applications . These materials are characterized by high emission quantum yields and controlled molecular weight, making them suitable for various applications in nanotechnology and biomedicine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Metabolism and Stability

The position and nature of substituents on the fluorenyl ring significantly affect metabolic processing:

  • N-(1-Hydroxy-2-fluorenyl)acetamide is deacetylated by all rat tissues, whereas N-(7-Hydroxy-2-fluorenyl)acetamide resists deacetylation, indicating steric or electronic hindrance at the 7-position .
  • N-(7-Chloro-2-fluorenyl)acetamide (CAS 5096-17-3) and N-(7-Bromo-9-oxo-fluoren-2-yl)acetamide (CAS 500300-39-0) exhibit higher molecular weights (256.72 and 316.15 g/mol, respectively) due to halogen substitution, which may enhance lipophilicity and alter pharmacokinetics .

Table 1: Substituent Impact on Molecular Properties

Compound (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Metabolic Stability
N-(7-Aminofluoren-2-yl)acetamide 7-NH2 C15H14N2O 238.29 (estimated) Likely resistant to deacetylation*
N-(7-Chloro-2-fluorenyl)acetamide (5096-17-3) 7-Cl C15H12ClNO 256.72 Moderate (halogen increases stability)
N-(7-Bromo-9-oxo-fluoren-2-yl)acetamide (500300-39-0) 7-Br, 9-O C15H10BrNO2 316.15 High (oxo group may hinder metabolism)
N-(3,7-Dinitro-9-oxofluoren-2-yl)acetamide (100964-96-3) 3,7-NO2, 9-O C15H9N3O6 327.25 Low (nitro groups may enhance reactivity)

*Inference based on , where 7-hydroxy substitution resists deacetylation.

Enzyme Inhibition
  • N-(7-Aminofluoren-2-yl)acetamide and analogs with amino/aryl groups show inhibitory activity against monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BChE) .
  • Triazole-benzothiazole acetamides and naphthoquinone-conjugated derivatives exhibit potent AChE/BChE inhibition, highlighting the role of extended conjugation .
  • N-(7-Fluoro-9-oxo-fluoren-2-yl)acetamide (CAS 6638-57-9) may target oxidative stress pathways due to the electron-withdrawing fluoro and oxo groups .
Antimicrobial and Anticancer Effects
  • Benzo[d]thiazole-sulfonyl acetamides (e.g., compounds 47–50) demonstrate gram-positive antibacterial and antifungal activity .
  • Quinazoline-sulfonyl acetamides (e.g., compounds 38–40) show selective cytotoxicity against HCT-1, MCF-7, and PC-3 cancer cell lines .

Physicochemical and Structural Properties

  • Crystal Geometry: Meta-substitution in N-(3-methylphenyl)-trichloroacetamide leads to distinct packing patterns, while electron-withdrawing groups (e.g., NO2) reduce symmetry .
  • Solubility: Amino groups enhance hydrophilicity, whereas halides (Cl, Br) and aryl rings increase lipophilicity, affecting bioavailability .

Biological Activity

Acetamide, N-(7-aminofluoren-2-yl)- (CAS No. 6957-50-2) is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological activities, mechanisms of action, and relevant research findings regarding this compound.

PropertyDetails
Molecular Formula C15H14N2O
Molecular Weight 242.28 g/mol
IUPAC Name N-(7-aminofluoren-2-yl)acetamide
InChI Key ZNCFNCZDHPRQDQ-PTGBLXJZSA-N

Synthesis

Acetamide, N-(7-aminofluoren-2-yl)- can be synthesized through various organic reactions involving amine and acetamide functional groups. The synthetic route typically includes:

  • Formation of the amine : Reacting 7-amino-fluorene with an appropriate acyl chloride.
  • Acetylation : The resulting amine is then treated with acetic anhydride or acetyl chloride to form the acetamide derivative.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with acetamide derivatives, including:

  • Antimicrobial Activity : Compounds containing acetamide linkages have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anticancer Properties : Acetamide derivatives are being explored for their anticancer potential. In vitro studies have shown that certain analogs exhibit cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Specifically, compounds with structural modifications around the acetamide group have been noted for enhanced activity .
  • Anti-inflammatory Effects : Research indicates that some acetamides can inhibit inflammatory pathways, potentially acting as anti-inflammatory agents. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
  • Enzyme Inhibition : Acetamides have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, some derivatives have shown inhibitory activity against urease and other enzymes involved in metabolic pathways .

The mechanism by which acetamide, N-(7-aminofluoren-2-yl)- exerts its biological effects typically involves:

  • Binding to Molecular Targets : The compound may interact with various receptors or enzymes, altering their activity. This interaction can lead to downstream effects such as modulation of gene expression and signal transduction pathways.
  • Structural Modifications : The presence of the aminofluorene moiety is crucial for its biological activity, influencing how the compound interacts with biological targets.

Case Studies

  • Cytotoxicity Assessment : A study evaluated a series of acetamide derivatives for their cytotoxic effects on different cancer cell lines using the MTT assay. Notably, compounds with specific substitutions on the phenyl ring exhibited significant cytotoxicity against MCF-7 cells .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity of various acetamides against common bacterial strains and fungi. Results indicated that some derivatives not only inhibited growth but also demonstrated bactericidal effects .

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